molecular formula C16H20N4O2S B6696886 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6696886
M. Wt: 332.4 g/mol
InChI Key: CNXOAJYDHBUWEO-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-10-18-16(23-11)12(2)19-15(21)14-9-13(3-4-17-14)20-5-7-22-8-6-20/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXOAJYDHBUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)NC(=O)C2=NC=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Morpholine Ring Introduction: The morpholine ring is often introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicine, the compound is investigated for its pharmacological properties. Compounds containing thiazole and morpholine rings have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyridine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
  • N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidin-4-ylpyridine-2-carboxamide
  • N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-pyrrolidin-4-ylpyridine-2-carboxamide

Uniqueness

The unique combination of the thiazole, morpholine, and pyridine rings in this compound provides a distinct set of chemical and biological properties. This compound’s structure allows for multiple points of interaction with biological targets, making it a valuable candidate for drug development and other applications.

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